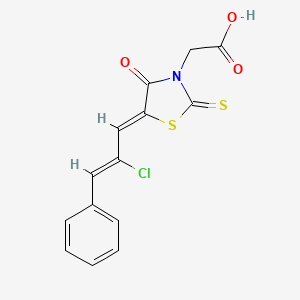
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid derivatives, such as the one you mentioned, are a large group of natural products. They can be easily substituted nucleophilically at the carbonyl group and electrophilically at the methyl group .
Chemical Reactions Analysis
The chemical reactions involving acetic acid derivatives can vary widely depending on the specific derivative and conditions. For instance, acetic acid can undergo various reactions such as esterification and oxidation .Physical and Chemical Properties Analysis
Acetic acid is a colorless liquid that has a strong, pungent smell. It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns .科学的研究の応用
Antimicrobial Activity
- Rhodanine-3-acetic acid derivatives, a class to which the specified compound belongs, have shown potential as antimicrobial agents. For instance, derivatives of this class have demonstrated activity against mycobacteria, including Mycobacterium tuberculosis, and also exhibited antibacterial activity against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
Aldose Reductase Inhibition
- Compounds in the same category have been identified as potent inhibitors of aldose reductase, a key enzyme implicated in diabetic complications. Some of these derivatives are more effective than epalrestat, a clinically used aldose reductase inhibitor. Their efficacy in inhibiting aldose reductase suggests potential applications in managing diabetes-related issues (Kučerová-Chlupáčová et al., 2020).
Synthesis and Complexing Properties
- The synthesis of related compounds like alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates has been explored. These products have applications in membrane processes as sodium cation carriers, indicating their potential in ion transport and separation technologies (Kosterina et al., 2004).
Anticancer and Antiangiogenic Effects
- Novel thioxothiazolidin-4-one derivatives have shown promising results in anticancer therapy, specifically inhibiting tumor growth and angiogenesis in mouse models. This suggests potential applications of related compounds in developing new anticancer drugs (Chandrappa et al., 2010).
Anti-inflammatory Activity
- Derivatives of thiazolidinone, a related compound, have been synthesized and found to have anti-inflammatory activity. This indicates the potential use of such derivatives in the development of non-steroidal anti-inflammatory drugs (Golota et al., 2015).
Fluorescence Properties and Sensing Applications
- The fluorescence properties of similar compounds have been studied for the selective determination of metal ions like Co2+. This suggests the use of these compounds in the development of fluorescent chemical sensors (Rui-j, 2013).
作用機序
Target of Action
Similar compounds such as acetic acid are known to target bacteria and fungi, inhibiting their growth .
Mode of Action
It may share similarities with acetic acid, which works by stopping the growth of bacteria and fungus . The compound’s structure suggests it may interact with its targets through a mechanism involving the formation of α,β-unsaturated compounds .
Biochemical Pathways
For instance, Saccharomyces cerevisiae, a type of yeast, can ferment sucrose by breaking it down into glucose and fructose, which are then converted into ethanol and carbon dioxide .
Pharmacokinetics
Pharmacokinetics generally refers to the movement and modification of a drug inside the body . It involves processes such as absorption into the circulation, distribution to various tissues, metabolism or breakdown, and finally, elimination or excretion in the urine or feces .
Result of Action
Similar compounds like acetic acid are known to reduce pain and swelling in the ear when used to treat outer ear infections .
Safety and Hazards
Acetic acid can be a hazardous chemical if not used in a safe and appropriate manner. This liquid is highly corrosive to the skin and eyes and, because of this, must be handled with extreme care. Acetic acid can also be damaging to the internal organs if ingested or in the case of vapor inhalation .
特性
IUPAC Name |
2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S2/c15-10(6-9-4-2-1-3-5-9)7-11-13(19)16(8-12(17)18)14(20)21-11/h1-7H,8H2,(H,17,18)/b10-6-,11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVMXEUEEMYLLB-SQXCDDPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)
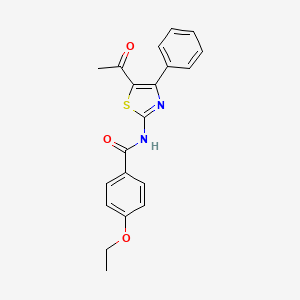

![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
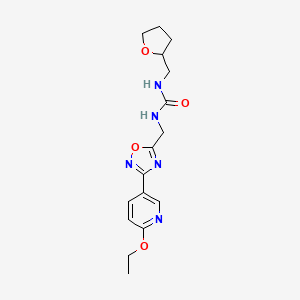

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)
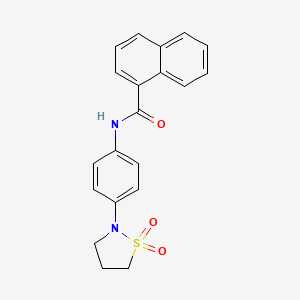
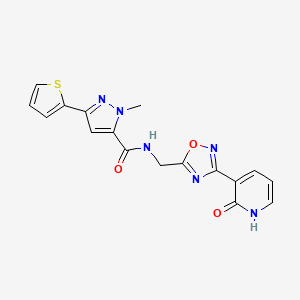
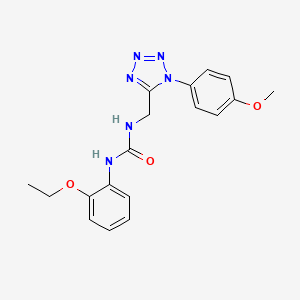
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)
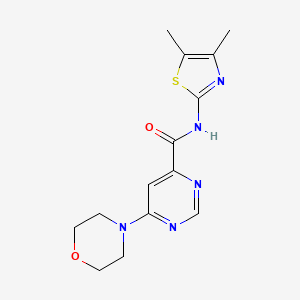
![1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2982852.png)
